PIKfyve Inhibitory Potency of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide Relative to Clinical-Stage PIKfyve Inhibitors
In a biochemical PIKfyve inhibition assay run by Carna Biosciences using the Promega ADP-Glo Kinase methodology, 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide demonstrated an IC50 of 32 nM [1]. This places it in the same potency range as YM201636 (IC50 = 33 nM in murine PIKfyve assays) [2], yet it is approximately 10-fold less potent than Apilimod/STA-5326 (IC50 = 3 nM in the same Carna Biosciences biochemical assay) [3]. The compound’s intermediate potency, combined with its distinct chemotype lacking the morpholine and pyrazolopyrimidine motifs found in clinical candidates, makes it a valuable tool for dissecting scaffold-specific PIKfyve pharmacology.
| Evidence Dimension | PIKfyve biochemical inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 32 nM (BindingDB BDBM645402) |
| Comparator Or Baseline | YM201636: IC50 = 33 nM; Apilimod (STA-5326): IC50 = 3 nM |
| Quantified Difference | ~10-fold less potent than Apilimod; equipotent to YM201636 |
| Conditions | Carna Biosciences biochemical PIKfyve assay using Promega ADP-Glo Kinase detection (proprietary methodology) |
Why This Matters
The 32 nM potency confirms that the piperidine–trimethoxyphenyl scaffold is compatible with sub-100 nM PIKfyve engagement, supporting its use as a chemotype-diversifying probe in PIKfyve inhibitor programs.
- [1] BindingDB BDBM645402. 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: IC50 32 nM for PIKfyve. Entry IDs: 12038, 13017, 12151. View Source
- [2] Jefferies H.B. et al. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding. EMBO Reports, 2008, 9(2), 164-170. View Source
- [3] BindingDB BDBM50590927. Apilimod (STA-5326): IC50 3 nM for PIKfyve. US20240016810, Compound TABLE 16.1. View Source
